molecular formula C17H15NO B8727696 1-(1-Benzyl-1H-indol-4-yl)ethanone CAS No. 84590-64-7

1-(1-Benzyl-1H-indol-4-yl)ethanone

Cat. No.: B8727696
CAS No.: 84590-64-7
M. Wt: 249.31 g/mol
InChI Key: WMSPMFXNEHGHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzyl-1H-indol-4-yl)ethanone is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzyl group attached to the nitrogen atom of the indole ring and an ethanone group at the 4-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-1H-indol-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-1-phenylhydrazine with an appropriate ketone under acidic conditions to form the indole ring . Another approach includes the use of palladium-catalyzed cross-coupling reactions, where the indole precursor is coupled with a benzyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-1H-indol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Benzyl-1H-indol-4-yl)ethanone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-1H-indol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-indol-3-yl)ethanone
  • 1-(1-Ethyl-1H-indol-3-yl)ethanone
  • 1-(1-Benzyl-1H-indol-3-yl)ethanone

Uniqueness

1-(1-Benzyl-1H-indol-4-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of the benzyl group at the nitrogen atom and the ethanone group at the 4-position distinguishes it from other indole derivatives, potentially leading to different pharmacological profiles and applications .

Properties

CAS No.

84590-64-7

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-(1-benzylindol-4-yl)ethanone

InChI

InChI=1S/C17H15NO/c1-13(19)15-8-5-9-17-16(15)10-11-18(17)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3

InChI Key

WMSPMFXNEHGHGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CN(C2=CC=C1)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.3 ml of a 2M solution of methylmagnesium iodide in diethyl ether was added to a mixture of 1.00 g of 1-benzyl-4-cyanoindole (prepared as described in Example 88) in 50 ml of tetrahydrofuran, with ice-cooling, and the reaction mixture was stirred for 1 hour. After this time, a saturated aqueous solution of ammonium chloride was added to the reaction mixture. The aqueous layer was extracted with diethyl ether, and the resulting organic fraction was washed with water, dried over anhydrous magnesium sulfate and concentrated by evaporation under reduced pressure. The resulting residue was purified by silica gel column chromatography, using 50 g of silica gel and a 4:1 v/v mixture of hexane and ethyl acetate as the eluent, to yield 1.00 g of the title compound as an oil.
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